4-Methoxycyclohexanamine hydrochloride

Description

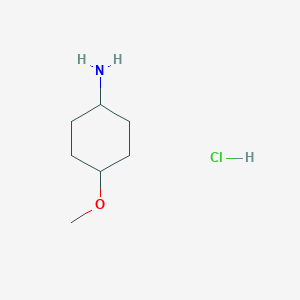

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methoxycyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-9-7-4-2-6(8)3-5-7;/h6-7H,2-5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVKXMNYICFZCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70976900 | |

| Record name | 4-Methoxycyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70976900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61367-41-7, 5460-27-5 | |

| Record name | 61367-41-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5460-27-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxycyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70976900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclohexanamine,4-methoxy-,hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-methoxycyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methoxycyclohexanamine Hydrochloride

Classical Amination and Etherification Approaches

Traditional synthetic routes to 4-Methoxycyclohexanamine (B177878) hydrochloride are primarily centered around two established chemical transformations: the formation of the amine via nucleophilic substitution or reductive processes, and the creation of the methoxy (B1213986) ether bond.

Nucleophilic Substitution Reactions in Cyclohexane (B81311) Frameworks

Nucleophilic substitution, a cornerstone of organic synthesis, provides a direct, albeit sometimes challenging, route to the target compound. This approach can be conceptualized in two primary ways: formation of the C-O ether bond or formation of the C-N amine bond.

One potential pathway involves the Williamson ether synthesis, a classic SN2 reaction where an alkoxide reacts with an organohalide. wikipedia.orgmasterorganicchemistry.com In this context, one could start with a derivative of 4-aminocyclohexanol. The alcohol's hydroxyl group would first be deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. masterorganicchemistry.com This nucleophilic alkoxide would then be reacted with a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) to form the methoxy ether. The amino group would need to be protected with a suitable group (e.g., Boc, Cbz) beforehand to prevent it from interfering with the reaction. A final deprotection step followed by treatment with hydrochloric acid would yield the desired hydrochloride salt.

Alternatively, the synthesis could begin from a cyclohexane ring already containing a suitable leaving group at the C-4 position, such as a bromide or a tosylate, along with a protected amine or a precursor. The methoxy group could then be introduced by reacting this substrate with a source of methoxide (B1231860) ions, like sodium methoxide (NaOCH₃). longdom.org The choice of solvent is critical, with polar aprotic solvents like DMSO often being employed to facilitate the SN2 mechanism. masterorganicchemistry.com

Table 1: Representative Nucleophilic Substitution Reactions

| Starting Material (Conceptual) | Reagents | Key Transformation | Product (Intermediate) |

|---|---|---|---|

| N-Boc-4-hydroxycyclohexanamine | 1. NaH2. CH₃I | Williamson Ether Synthesis | N-Boc-4-methoxycyclohexanamine |

| 4-Bromocyclohexanamine (protected) | NaOCH₃ | SN2 Substitution | 4-Methoxycyclohexanamine (protected) |

Reductive Amination Pathways to Cyclohexanamines

Reductive amination is a highly effective and widely used method for preparing amines from carbonyl compounds. nih.gov This two-step, often one-pot, process is arguably the most common route to 4-Methoxycyclohexanamine. The key starting material for this pathway is 4-methoxycyclohexanone (B142444).

The synthesis of the precursor, 4-methoxycyclohexanone, can be achieved through several routes, including the catalytic hydrogenation of 4-methoxyphenol (B1676288) followed by oxidation of the resulting 4-methoxycyclohexanol (B98163). One green chemistry approach involves the oxidation of 4-methoxycyclohexanol using hydrogen peroxide with a phosphotungstic acid catalyst.

Once 4-methoxycyclohexanone is obtained, it is reacted with an amine source, typically ammonia (B1221849), to form an intermediate imine (or more accurately, an equilibrium mixture of the ketone, ammonia, and the imine/enamine). This intermediate is then reduced in situ to the desired amine. Common laboratory reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial ketone. Catalytic hydrogenation over a metal catalyst like palladium or nickel is also a viable industrial method for the reduction step. The reaction concludes with the addition of hydrochloric acid to form the stable hydrochloride salt.

Table 2: Reductive Amination of 4-Methoxycyclohexanone

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| Imine Formation | 4-Methoxycyclohexanone, Ammonia (NH₃), mild acid catalyst (optional) | Formation of the transient cyclohexanimine intermediate. |

| Reduction | Sodium cyanoborohydride (NaBH₃CN) or Catalytic Hydrogenation (e.g., H₂, Pd/C) | Reduction of the C=N double bond to a C-N single bond. |

| Salt Formation | Hydrochloric Acid (HCl) | Protonation of the amine to form the stable hydrochloride salt. |

Stereoselective Synthesis Strategies for 4-Methoxycyclohexanamine Hydrochloride

The 1,4-disubstituted cyclohexane ring of the target molecule can exist as two geometric isomers: cis and trans. The spatial arrangement of the methoxy and amino groups has significant implications, making stereochemical control a critical aspect of the synthesis. rijournals.com

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes naturally occurring, enantiomerically pure compounds as starting materials. nih.gov While a direct, documented chiral pool synthesis for 4-methoxycyclohexanamine is not prominent, a hypothetical route could start from readily available chiral synthons. For instance, microbially-produced cis-cyclohexadiene diols, derived from the oxidation of aromatic compounds, are versatile chiral building blocks that could potentially be elaborated through a series of functional group manipulations to install the required methoxy and amino functionalities with defined stereochemistry.

Asymmetric Synthesis Methodologies

Modern asymmetric synthesis offers powerful tools for establishing chirality. For the synthesis of 4-methoxycyclohexanamine, this often involves an asymmetric version of the reductive amination of 4-methoxycyclohexanone.

One cutting-edge approach is the use of biocatalysis. Imine reductases (IREDs) are enzymes that can catalyze the reduction of imines to amines with high enantioselectivity. capes.gov.brresearchgate.net In a one-pot reaction, 4-methoxycyclohexanone, an amine source, and a specific IRED enzyme could theoretically produce one enantiomer of 4-methoxycyclohexanamine in high excess. This method represents a green and highly efficient route to chiral amines.

Another strategy involves the use of chiral auxiliaries or catalysts. For instance, photoredox catalysis has been used in [4+2] cycloadditions to generate highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivity. nih.govnih.gov An asymmetric variant using a chiral phosphoric acid has shown promise in achieving enantioselectivity, providing a potential pathway to chiral analogs. nih.gov

Control of Stereochemistry in Reaction Design and Outcome

Beyond creating a single enantiomer, controlling the cis/trans diastereomeric relationship is crucial. During the reductive amination of 4-methoxycyclohexanone, the hydride can attack the intermediate imine from either the same face as the methoxy group (syn-attack, leading to the cis product) or the opposite face (anti-attack, leading to the trans product).

The stereochemical outcome can be influenced by several factors:

Choice of Reducing Agent : Bulky reducing agents may exhibit a higher preference for attacking from the less sterically hindered face of the imine intermediate.

Catalyst System : In catalytic hydrogenations, the catalyst surface and reaction conditions can dictate the facial selectivity of hydrogen addition.

Enzymatic Control : As seen in recent studies on other 4-substituted cyclohexanones, engineered enzymes can be designed to produce either the cis or the trans isomer with very high selectivity. researchgate.netresearchgate.net

In cases where a mixture of cis and trans isomers is formed, separation is often accomplished by physical methods. Fractional crystallization is a common technique, where the different solubilities of the diastereomeric hydrochloride salts are exploited to isolate the desired isomer.

Table 3: Methods for Stereochemical Control

| Method | Approach | Desired Outcome | Example |

|---|---|---|---|

| Diastereoselective Reduction | Use of sterically demanding or directing reducing agents. | Preferential formation of cis or trans isomer. | Reduction of the imine with a bulky hydride source. |

| Enzymatic Amination | Use of engineered imine reductases (IREDs). | High diastereo- and/or enantioselectivity. | Biocatalytic reductive amination of 4-methoxycyclohexanone. researchgate.netresearchgate.net |

| Fractional Crystallization | Separation of diastereomers based on solubility differences. | Isolation of a pure stereoisomer from a mixture. | Selective crystallization of the trans-4-methoxycyclohexanamine hydrochloride salt. |

Diastereoselective Synthetic Routes

The primary strategy for the diastereoselective synthesis of 4-methoxycyclohexanamine involves the stereoselective reduction of a prochiral intermediate, typically 4-methoxycyclohexanone or its corresponding imine/oxime. The choice of reducing agent and reaction conditions dictates the facial selectivity of the hydride attack, leading to a predominance of either the cis or trans isomer.

One of the most common approaches is the reductive amination of 4-methoxycyclohexanone . This reaction can proceed in one or two steps. In a stepwise procedure, the ketone first reacts with an amine source (like ammonia or a protected amine equivalent) to form an enamine or imine intermediate, which is then reduced. The stereochemical outcome is influenced by the steric bulk of the reducing agent and the substituents on the cyclohexane ring. For instance, reduction of the intermediate with sodium triacetoxyborohydride is known for its mildness and selectivity in various reductive amination procedures. researchgate.net

Catalytic hydrogenation is another powerful method. Hydrogenation of 4-methoxyaniline over specific catalysts can yield 4-methoxycyclohexanamine. The choice of catalyst (e.g., rhodium, ruthenium) and support can influence the diastereomeric ratio. google.com For the closely related synthesis of 4-methylcyclohexylamine (B30895), rhodium on carbon (Rh/C) has been used to hydrogenate 4-methylphenylboronic acid to a cis/trans mixture of the corresponding cyclohexylboronic acid, which is then converted to the amine. google.com

Separation of the resulting diastereomers is often accomplished by crystallization of their salts. For example, processes for separating cis and trans isomers of 4-methylcyclohexylamine involve forming the hydrochloride or pivalate (B1233124) salt and leveraging the differential solubility of the diastereomeric salts in specific solvent systems, such as mixtures of alcohols and acetone. google.comgoogle.com This principle is directly applicable to the separation of cis- and trans-4-methoxycyclohexanamine hydrochloride.

| Method | Precursor | Key Reagents/Catalysts | Product(s) | Key Feature |

| Reductive Amination | 4-Methoxycyclohexanone | NH₃, H₂, Catalyst (e.g., Ru, Rh) or NaBH(OAc)₃ | cis- and trans-4-Methoxycyclohexanamine | Control over diastereoselectivity via choice of reducing agent. researchgate.net |

| Catalytic Hydrogenation | 4-Methoxyaniline | H₂, Pd/C, Ru/C, or Rh/C | cis- and trans-4-Methoxycyclohexanamine | Direct route from the aromatic amine; diastereomeric ratio depends on catalyst and conditions. rsc.org |

| Isomer Separation | cis/trans mixture | HCl or Pivalic Acid, Alcohol/Acetone | Pure cis or trans Isomer Salt | Separation based on differential solubility of diastereomeric salts. google.comgoogle.com |

Enantioselective Synthetic Routes

The creation of a single enantiomer of 4-methoxycyclohexanamine is a more complex challenge. As the molecule possesses a plane of symmetry when in its cis or trans form (assuming the cyclohexane ring is conformationally mobile), it is achiral. Chirality is introduced if other substituents are present or if the ring is locked into a specific conformation. However, for the synthesis of chiral analogs or in contexts where enantiopurity is desired for related structures, several strategies can be considered.

One established method for obtaining enantiomerically pure amines is through enzymatic kinetic resolution . Amine oxidases or transaminases can selectively process one enantiomer of a racemic mixture, leaving the other enantiomer in high enantiomeric excess. For example, engineered monoamine oxidase (MAO-N) variants have demonstrated broad substrate scope for the deracemization of chiral amines, providing access to enantiomerically pure products. researchgate.net This approach would involve preparing racemic 4-methoxycyclohexanamine and then subjecting it to resolution.

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the nitrogen atom, and subsequent diastereoselective reactions can be performed. Removal of the auxiliary then yields the enantiomerically enriched amine.

Preparation of Enantiomerically Pure this compound

Given that 4-methoxycyclohexanamine itself is achiral, the preparation of an "enantiomerically pure" form is not applicable. However, for chiral derivatives, obtaining enantiomeric purity would typically follow one of two paths:

Chiral Resolution: This is the most common method. It involves reacting the racemic amine with a chiral resolving agent (e.g., tartaric acid, mandelic acid) to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the pure diastereomeric salt can be treated with a base to liberate the desired enantiomer of the amine, which is then converted to its hydrochloride salt.

Asymmetric Synthesis: This involves building the molecule from the ground up using chiral catalysts or reagents to control the stereochemistry at each step. For instance, an asymmetric Diels-Alder reaction could be used to construct the cyclohexene (B86901) ring with defined stereocenters, followed by further functional group manipulations. nih.gov

Advanced Catalytic Synthetic Transformations

Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency, reduce waste, and streamline reaction sequences.

Catalytic Hydrogenation and Demethoxylation Reactions

Catalytic hydrogenation is a cornerstone for the synthesis of 4-methoxycyclohexanamine, primarily through the reduction of aromatic precursors like 4-methoxyaniline or 4-methoxyphenol. A key challenge in the hydrogenation of methoxy-substituted aromatics is preventing the cleavage of the methoxy group (demethoxylation).

The hydrogenation of 4-methoxyphenol to 4-methoxycyclohexanone is a critical first step in many synthetic sequences. This can be achieved using a palladium-on-carbon (Pd/C) catalyst, though this can lead to significant amounts of 4-methoxycyclohexanol as a by-product. google.com The direct hydrogenation of 4-methoxyaniline to 4-methoxycyclohexanamine requires careful catalyst selection to saturate the aromatic ring without cleaving the C-O or C-N bonds. Bimetallic catalysts, such as Palladium-Ruthenium (Pd-Ru), have been shown to be effective for the direct hydrogenation of nitroarenes to the corresponding cyclohexylamines, offering a potential route from 4-nitroanisole. rsc.org

| Catalyst System | Substrate | Product | Reaction Conditions | Significance |

| Pd/C | 4-Methoxyphenol | 4-Methoxycyclohexanone/ol | H₂, Solvent | Precursor synthesis; potential for over-reduction. google.com |

| Pd₀.₅Ru₀.₅-PVP | Nitrobenzene | Cyclohexylamine | H₂, Solvent | Demonstrates direct conversion of an aromatic precursor to a cyclohexylamine. rsc.org |

| Rh/C | 4-Methylphenylboronic acid | 4-Methylcyclohexylboronic acid | H₂, Solvent | Highlights the use of rhodium for ring saturation in a related system. google.com |

Control of reaction parameters such as temperature, pressure, and solvent is crucial to maximize the yield of the desired 4-methoxycyclohexanamine and minimize side reactions like demethoxylation and hydrogenolysis.

One-Pot Multicomponent Reactions for Amine Formation

One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single reaction vessel to form a complex product, thereby avoiding the isolation of intermediates. ambeed.com While no specific MCR for the direct synthesis of 4-methoxycyclohexanamine is prominently documented, established MCRs could be adapted for this purpose.

A plausible MCR approach would be a reductive Ugi-type reaction . This could theoretically involve the one-pot combination of 4-methoxycyclohexanone, an amine source (like ammonium (B1175870) chloride), an isocyanide, and a reducing agent. The Ugi reaction is a powerful tool for generating α-aminoacyl amide derivatives and highlights the potential of MCRs in amine synthesis. ambeed.com

Another possibility is a one-pot reductive amination. This would combine 4-methoxycyclohexanone, an amine, and a reducing agent (e.g., sodium cyanoborohydride or H₂ with a catalyst) in a single step, bypassing the need to isolate the intermediate imine. Such procedures are widely used for their operational simplicity and efficiency. researchgate.net The development of a bespoke MCR for this compound remains an area for potential synthetic innovation, offering a route to rapidly assemble the target molecule from simple precursors. rsc.orgresearchgate.net

Chemical Reactivity and Derivatization Studies of 4 Methoxycyclohexanamine Hydrochloride

Amine Group Reactivity in 4-Methoxycyclohexanamine (B177878) Hydrochloride

The chemical behavior of 4-Methoxycyclohexanamine hydrochloride is predominantly dictated by its primary amine group. This functional group possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and basic. In its hydrochloride salt form, the amine group is protonated, which modulates its reactivity.

The primary amine of 4-Methoxycyclohexanamine serves as a potent nucleophile in reactions with a variety of electrophilic compounds. gacariyalur.ac.in This reactivity is fundamental to the synthesis of a wide range of derivatives. For these reactions to proceed, the amine hydrochloride is typically treated with a base to generate the free amine.

Common electrophiles that undergo substitution reactions with 4-Methoxycyclohexanamine include:

Alkyl Halides: The amine can be N-alkylated by reacting with alkyl halides, such as benzyl bromide, to form secondary amines.

Acyl Halides and Anhydrides: Acylation with reagents like acetyl chloride or acetic anhydride yields stable N-acyl derivatives, or amides. This reaction is often used to protect the amine group or to introduce specific molecular fragments.

Aldehydes and Ketones: The amine reacts with aldehydes and ketones in a condensation reaction to form imines (Schiff bases). These intermediates can be subsequently reduced to furnish secondary amines.

Isocyanates and Isothiocyanates: The reaction with isocyanates and isothiocyanates provides a straightforward route to the corresponding ureas and thioureas.

Table 1: Representative Nucleophilic Substitution Reactions of 4-Methoxycyclohexanamine

| Electrophile | Reagent Example | Product Class |

| Alkyl Halide | Benzyl bromide | Secondary Amine |

| Acyl Chloride | Acetyl chloride | Amide |

| Aldehyde | Benzaldehyde | Imine (Schiff Base) |

| Isocyanate | Phenyl isocyanate | Urea |

The protonation state significantly influences the molecule's properties. The protonated form is generally more water-soluble, while the deprotonated free amine is the active nucleophile in most organic reactions. pharmacy180.combu.eduyoutube.com Control of pH is therefore a key parameter in directing the outcome of reactions involving this compound.

Hydrolytic Transformations of the Cyclohexanamine Moiety

The cyclohexanamine core structure is generally stable and does not undergo hydrolysis under normal conditions. google.com However, derivatives formed from the amine group can be susceptible to hydrolysis. For instance, imines formed from the reaction with aldehydes or ketones can be hydrolyzed back to the amine and the corresponding carbonyl compound, often under acidic conditions. Amides, on the other hand, are more resistant to hydrolysis and typically require more vigorous conditions, such as strong acid or base catalysis at elevated temperatures, to cleave the amide bond.

Strategies for Derivatization and Functional Group Introduction

The versatile reactivity of the amine group allows for a multitude of derivatization strategies to introduce new functional groups and modify the properties of the parent molecule. nih.gov These strategies are widely employed in the synthesis of new chemical entities with potential applications in various fields.

Common derivatization approaches include:

N-Alkylation and N-Arylation: The introduction of alkyl or aryl substituents on the nitrogen atom can be achieved through reactions with alkyl halides or through metal-catalyzed cross-coupling reactions, respectively.

Acylation and Sulfonylation: The formation of amides and sulfonamides by reacting the amine with acylating or sulfonylating agents (e.g., dansyl chloride, benzoyl chloride) is a robust method for functionalization. researchgate.netnih.gov

Reductive Amination: A highly efficient one-pot procedure that combines the reaction of the amine with an aldehyde or ketone to form an imine, which is then immediately reduced to a more complex secondary or tertiary amine.

Urea and Thiourea Formation: The reaction with isocyanates and isothiocyanates provides a reliable method for the synthesis of ureas and thioureas.

Table 2: Common Derivatization Strategies for Primary Amines

| Strategy | Reagent Class | Product Class |

| N-Alkylation | Alkyl Halides | Secondary/Tertiary Amines |

| Acylation | Acyl Chlorides/Anhydrides | Amides |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamides |

| Reductive Amination | Aldehydes/Ketones + Reducing Agent | Secondary/Tertiary Amines |

| Urea Formation | Isocyanates | Ureas |

Advanced Spectroscopic and Chromatographic Characterization in Research

Elucidation of Molecular Structure and Stereochemistry

The definitive identification of 4-Methoxycyclohexanamine (B177878) hydrochloride, including its connectivity and stereochemistry (cis/trans isomerism), relies on a combination of spectroscopic techniques. Each method provides unique and complementary information to build a complete structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of 4-Methoxycyclohexanamine hydrochloride.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For this compound, the key feature is the presence of the ammonium (B1175870) proton (-NH₃⁺), which results from the protonation of the primary amine by hydrochloric acid. This typically appears as a broad singlet. The protons on the carbon adjacent to the ammonium group (C1) are deshielded and shifted downfield compared to the free amine. The methoxy (B1213986) group (-OCH₃) protons appear as a sharp singlet, while the proton on the carbon bearing this group (C4) is also shifted downfield. The remaining cyclohexyl protons produce a complex series of multiplets. For the trans isomer, the protons at C1 and C4 are typically in axial positions, leading to distinct splitting patterns.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In this compound, seven distinct signals are expected. The carbon atoms attached to the electronegative nitrogen and oxygen atoms (C1 and C4) are significantly shifted downfield. The chemical shifts of the other cyclohexane (B81311) ring carbons (C2, C3, C5, C6) and the methoxy carbon provide further confirmation of the structure. The specific shifts can help distinguish between cis and trans isomers due to the different steric environments of the carbon atoms in each configuration.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for trans-4-Methoxycyclohexanamine Hydrochloride Note: These are estimated values based on analogous structures. Actual experimental values may vary.

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| -NH₃⁺ | 8.0 - 9.0 (broad s) | - |

| H1 | ~3.1 | ~50 |

| H2, H6 (axial) | ~1.3 | ~31 |

| H2, H6 (equatorial) | ~2.0 | ~31 |

| H3, H5 (axial) | ~1.4 | ~29 |

| H3, H5 (equatorial) | ~2.1 | ~29 |

| H4 | ~3.2 | ~78 |

| -OCH₃ | ~3.3 (s) | ~56 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, analysis is typically performed on the free base, 4-Methoxycyclohexanamine, as the hydrochloride salt would dissociate in the ion source.

The molecular formula of the free base is C₇H₁₅NO, corresponding to a monoisotopic mass of approximately 129.12 Da. nih.gov Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 129 would be observed. The fragmentation pattern is dictated by the functional groups. Key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines, which would lead to characteristic fragments.

Loss of a methoxy radical: Fragmentation involving the loss of ·OCH₃ (31 Da) would result in a fragment ion at m/z 98.

Ring cleavage: The cyclohexane ring can undergo fragmentation to produce a series of smaller ions.

Table 2: Predicted Mass Spectrometry Fragmentation for 4-Methoxycyclohexanamine

| m/z | Possible Fragment | Notes |

| 129 | [C₇H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 114 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 98 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 70 | [C₄H₈N]⁺ | Result of ring cleavage |

| 56 | [C₃H₆N]⁺ | Common fragment for cyclohexylamines |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure.

The most telling feature of the hydrochloride salt is a very broad and strong absorption band in the 3000-2400 cm⁻¹ region. This band is due to the stretching vibrations of the ammonium ion (-NH₃⁺). Other important absorptions include the C-H stretching of the alkane ring and methoxy group just below 3000 cm⁻¹, the N-H bending vibrations around 1600-1500 cm⁻¹, and the C-O stretching of the ether linkage, which typically appears in the 1150-1085 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3000 - 2400 (very broad, strong) | N-H stretch | Ammonium (-NH₃⁺) |

| 2950 - 2850 | C-H stretch | Cyclohexane & Methoxy |

| ~1600, ~1500 | N-H bend | Ammonium (-NH₃⁺) |

| 1450 | C-H bend | Cyclohexane |

| 1150 - 1085 | C-O stretch | Ether (-OCH₃) |

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for separating the target compound from impurities, such as starting materials, byproducts, or stereoisomers, and for determining its purity.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile compounds like this compound. A reversed-phase HPLC method is typically employed for this type of polar, basic compound.

Because the analyte lacks a strong UV chromophore, detection with a Diode Array Detector (DAD) or a standard UV detector can be challenging. Detection is often limited to the low UV range (e.g., < 220 nm), where sensitivity may be lower and interference from mobile phase components is more likely. An alternative, more sensitive approach involves pre-column or post-column derivatization with a UV-active agent to enhance detectability. researchgate.netgoogle.comrsc.org

The mobile phase composition is critical for achieving good separation. A typical mobile phase would consist of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the buffer must be controlled to ensure the analyte is in a consistent ionic state (protonated), which leads to reproducible retention times and good peak shape.

Table 4: Exemplar HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 5% to 95% B over 20 min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | DAD at 210 nm |

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the electronic nature of a molecule. iastate.eduwavefun.com By solving approximations of the Schrödinger equation, QM methods can determine electron distribution, orbital energies, and reactivity indices. For 4-Methoxycyclohexanamine (B177878) hydrochloride, these calculations would reveal the influence of the electron-donating methoxy (B1213986) group and the electron-withdrawing protonated amine group on the cyclohexane (B81311) scaffold.

Key properties that would be calculated include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). For this compound, the nitrogen lone pair would significantly contribute to the HOMO, indicating its role in potential reactions.

Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution on the molecule's surface. For 4-Methoxycyclohexanamine hydrochloride, the map would show a positive potential around the -NH3+ group and a negative potential near the oxygen atom of the methoxy group, highlighting sites for electrostatic interactions.

Atomic Charges: Calculating the partial charge on each atom helps to quantify the effects of the substituents. These charges are essential for parameterizing molecular mechanics force fields used in larger-scale simulations.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -9.5 eV | Indicates potential for electron donation, primarily from the amine group. |

| LUMO Energy | +2.0 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 11.5 eV | Suggests high kinetic stability. |

| Dipole Moment | ~2.5 D | Quantifies the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis

The cyclohexane ring is famous for its conformational flexibility, primarily existing in a low-energy chair conformation. Molecular dynamics (MD) simulations model the movement of atoms over time, providing a powerful method for exploring the conformational landscape of molecules like this compound. nih.gov

For this compound, the key conformational questions involve the axial versus equatorial positions of the methoxy and amine substituents on the cyclohexane ring. There are two stereoisomers to consider: cis and trans.

Cis Isomer: One substituent is axial and the other is equatorial. A ring flip would convert them to equatorial and axial, respectively.

Trans Isomer: Both substituents are either axial (diaxial) or both are equatorial (diequatorial).

MD simulations, by simulating the molecule's dynamics at various temperatures, can map the energy landscape connecting these conformations. nih.gov The simulations would show that the diequatorial conformation of the trans isomer is the most stable due to the avoidance of unfavorable 1,3-diaxial interactions. sapub.orgpressbooks.pub The relative populations of each conformer at equilibrium can be estimated from the simulation time spent in each state, which relates to their free energies. libretexts.org

| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Predicted Population at 298 K | Key Steric Interactions |

|---|---|---|---|---|

| Diequatorial | Equatorial -OCH3, Equatorial -NH2 | 0.0 | >99% | Minimal |

| Diaxial | Axial -OCH3, Axial -NH2 | ~4.5 | <1% | Significant 1,3-diaxial strain |

Free Energy Perturbation (FEP) for Protein-Ligand Binding Affinity Prediction

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energy between two ligands that are structurally similar. nih.govyoutube.com This technique is particularly valuable in drug discovery for optimizing lead compounds. FEP calculations are based on a thermodynamic cycle that connects the binding of two different ligands (e.g., Ligand A and Ligand B) to a protein. ambermd.orgtemple.edu

The method involves creating a non-physical, or "alchemical," pathway that gradually transforms Ligand A into Ligand B, both in the solvated state and when bound to the protein. youtube.com By simulating these transformations, the free energy changes (ΔG) for the mutations are calculated. The difference between the ΔG of mutation in the bound state and the solvated state gives the relative binding free energy (ΔΔG) between the two ligands. temple.edu

For this compound, an FEP study could be designed to predict how a small modification, such as changing the methoxy group to an ethoxy group, would affect its binding affinity to a hypothetical biological target. This provides a quantitative prediction that can guide which derivatives to synthesize and test next. nih.gov

Molecular Docking Studies of this compound Derivatives with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com It is widely used in drug design to screen virtual libraries of compounds against a protein target to identify potential binders. mdpi.comjocpr.com

In a hypothetical docking study, derivatives of this compound could be docked into the active site of a target protein, such as a monoamine transporter or a G-protein coupled receptor. nih.gov The process involves:

Preparation: Obtaining or modeling the 3D structures of the protein and the ligands.

Docking Simulation: Using a scoring function, the docking algorithm samples a large number of possible binding poses for each ligand within the protein's active site.

Analysis: The poses are ranked based on their docking scores, which estimate the binding affinity. The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts. nih.govphyschemres.org

For example, the protonated amine of this compound would be expected to form a strong ionic bond or hydrogen bond with an acidic residue (e.g., aspartate or glutamate) in a receptor's binding pocket.

| Compound Derivative | Modification | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Parent | -OCH3 | -7.5 | Ionic bond with ASP112; H-bond with SER150 |

| Derivative 1 | -OH | -7.8 | Ionic bond with ASP112; H-bonds with SER150, TYR201 |

| Derivative 2 | -OCF3 | -7.2 | Ionic bond with ASP112; reduced H-bonding potential |

| Derivative 3 | -CH3 | -6.9 | Ionic bond with ASP112; loss of H-bond from ether oxygen |

In Silico Tools for Structure-Activity Relationship (SAR) Elucidation

In silico tools for Structure-Activity Relationship (SAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net Quantitative Structure-Activity Relationship (QSAR) is a primary method in this field. mdpi.com

To build a QSAR model for derivatives of this compound, one would:

Assemble a Dataset: A collection of derivatives with experimentally measured biological activities (e.g., IC50 values) is required.

Calculate Molecular Descriptors: For each molecule, a wide range of numerical descriptors are calculated. These can describe physicochemical properties (e.g., LogP, molecular weight, polar surface area), electronic properties (from QM calculations), and structural features.

Develop a Model: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is generated that links a subset of the most relevant descriptors to the biological activity. mdpi.com

Validate the Model: The model's predictive power is rigorously tested using internal and external validation sets to ensure it is robust and not overfitted. nih.govnih.gov

Applications in Medicinal Chemistry and Drug Discovery

Role as Key Synthetic Intermediates and Building Blocks for Complex Pharmaceuticals

4-Methoxycyclohexanamine (B177878) hydrochloride serves as a crucial building block in the synthesis of more complex pharmaceutical agents. Its structural features, including the cyclohexane (B81311) ring and the amine group, make it a valuable synthon for creating a variety of therapeutic molecules. The hydrochloride salt form of 4-methoxycyclohexanamine enhances its stability and solubility, which is advantageous for industrial applications. vulcanchem.com

The synthesis of the precursor, trans-4-methylcyclohexylamine, often involves the catalytic hydrogenation of 4-methylcyclohexanol (B52717) or p-cresol (B1678582) derivatives. vulcanchem.com One patented method utilizes supported ruthenium catalysts to achieve high selectivity for the desired trans-isomer. vulcanchem.com The process to obtain the hydrochloride salt typically involves acidifying the amine mixture with hydrochloric acid and subsequent crystallization to isolate the pure trans-4-methylcyclohexylamine hydrochloride. vulcanchem.com

Development of Novel Bioactive Molecules and Ligands

The 4-methoxycyclohexanamine moiety is incorporated into the design of novel bioactive molecules and ligands that target various biological pathways. Its structural characteristics can influence the binding affinity and selectivity of these molecules for their respective targets. For instance, the cyclohexane ring can provide a rigid scaffold that orients other functional groups for optimal interaction with a receptor's binding site.

Targeted Pathway Inhibition and Therapeutic Intervention

Kinase Pathway Inhibitors (e.g., PKCΘ, mTOR, JNK, DLK)

The development of kinase inhibitors is a significant area of focus in drug discovery, particularly for cancer and inflammatory diseases. nih.gov The 4-methoxycyclohexanamine scaffold has been utilized in the design of inhibitors for several kinase pathways.

mTOR Inhibitors: The mTOR signaling pathway is a central regulator of cell growth and proliferation and is often dysregulated in cancer. wikipedia.org First-generation mTOR inhibitors include rapamycin (B549165) and its analogs (rapalogs), while second-generation inhibitors are designed to be ATP-competitive. wikipedia.orgnih.gov The incorporation of moieties like 4-methoxycyclohexanamine can contribute to the development of novel mTOR inhibitors with improved properties. wikipedia.orgnih.govnih.gov

JNK Inhibitors: c-Jun N-terminal kinases (JNKs) are involved in cellular responses to stress and have been implicated in various diseases. nih.gov Numerous JNK inhibitors have been developed, and the structural features of 4-methoxycyclohexanamine can be incorporated to create potent and selective inhibitors. nih.govselleckchem.commedchemexpress.comcaymanchem.com

DLK Inhibitors: Dual leucine (B10760876) zipper kinase (DLK) is a key regulator of neuronal degeneration, making it a therapeutic target for neurodegenerative diseases. nih.govnih.gov Research has focused on developing potent and selective DLK inhibitors, and a derivative of 4-methoxycyclohexanamine, specifically 4,4-difluoro-2-methoxy-cyclohexanamine, was a key intermediate in the synthesis of a preclinical DLK inhibitor, KAI-11101. chemrxiv.org

Quorum Sensing Inhibitors in Antimicrobial Research

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation, making it an attractive target for antimicrobial therapies. nih.govnih.gov The development of QS inhibitors aims to disrupt this communication and reduce bacterial pathogenicity. Research has explored various classes of compounds as potential QS inhibitors. nih.govnih.govbg.ac.rs While direct evidence of 4-methoxycyclohexanamine hydrochloride in published QS inhibitor studies is not prominent, its structural motifs are relevant to the design of new antimicrobial agents. nih.govnih.gov

Neurotransmitter System Modulation and Associated Activities

The modulation of neurotransmitter systems is a key strategy for treating a wide range of neurological and psychiatric disorders. nih.govnih.gov The 4-methoxycyclohexanamine structure can be found in molecules designed to interact with neurotransmitter receptors and transporters. The development of compounds that can modulate these systems is an active area of research. nih.gov

Precursors for Anti-osteoporosis Drug Candidates

Osteoporosis is a disease characterized by low bone density and an increased risk of fractures. nih.gov Treatments often target bone resorption and formation processes. nih.govnih.gov The development of new anti-osteoporosis drugs is ongoing, and building blocks like 4-methoxycyclohexanamine can be utilized in the synthesis of novel therapeutic agents that target key pathways in bone metabolism.

Antileishmanial Agent Development

Leishmaniasis is a parasitic disease caused by Leishmania parasites, and there is a continuous need for new, effective, and safer treatment options. nih.govnih.gov In the search for novel antileishmanial agents, various chemical scaffolds are investigated. While direct research on this compound for this purpose is not extensively documented in the provided results, the broader context of antileishmanial drug discovery involves screening diverse compound libraries. nih.gov The development of new antileishmanial drugs often involves targeting parasite-specific metabolic pathways or cellular processes. nih.gov For instance, some new small molecules in development are nitroaromatic compounds, which have a history of use against protozoan diseases. nih.gov

Research into Antibacterial Agents

The rise of antibiotic resistance necessitates the discovery of new antibacterial compounds. nih.gov Research in this area often involves high-throughput screening of chemical libraries against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One study identified a compound, 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), which demonstrated antibacterial and antibiofilm activities against MRSA. nih.gov This suggests that methoxy-substituted cyclic compounds can serve as a basis for developing new antibacterial drugs. nih.gov

SARM1 Protein Inhibitor Research

Sterile alpha and TIR motif-containing 1 (SARM1) is a protein that plays a key role in programmed axonal degeneration. nih.govnih.gov As such, inhibitors of SARM1 are being investigated as potential treatments for neurodegenerative diseases and peripheral neuropathies. nih.govnih.gov Research has led to the discovery of potent and selective SARM1 inhibitors. nih.gov For example, compounds have been identified that show efficacy in in vivo models of nerve injury by reducing plasma neurofilament light (NfL) levels, a biomarker of axonal damage. nih.govnih.gov One such inhibitor, compound 331P1, has shown promise in preventing axon degeneration in a model of chemotherapy-induced peripheral neuropathy. nih.gov

Investigations of Pharmacological Effects of Derivatives

The pharmacological profiling of derivatives of this compound is crucial to understanding their potential therapeutic applications and mechanisms of action. This includes assessing their impact on the central nervous system and their toxicity to various cell types.

Antidepressant Activity Profiling

The search for new antidepressant medications is ongoing due to the side effects associated with current treatments. nih.gov Studies on the methanolic extract of Amaranthus spinosus have shown significant antidepressant activity in preclinical models. nih.gov While not directly involving 4-Methoxycyclohexanamine, this research highlights the exploration of diverse chemical entities for their potential to modulate mood disorders. The mechanisms of action for new potential antidepressants are often investigated to understand their interaction with neurotransmitter systems. nih.gov

Cytotoxicity Assessments in Cell-Based Assays

Cytotoxicity assays are fundamental in drug discovery to evaluate the potential of a compound to cause cell death. researchgate.netnih.govnih.gov These assays are used to determine a compound's therapeutic index and to identify potential safety concerns early in the development process. nih.gov The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method used to assess metabolic activity as an indicator of cell viability. nih.govorientjchem.org For example, the cytotoxicity of chalcone/aryl carboximidamide hybrids has been evaluated against RAW 264.7 cells. researchgate.net Similarly, the cytotoxic effects of various compounds have been tested on human leukemia cell lines. orientjchem.org

Table 1: Cytotoxicity of Selected Compounds

| Compound/Extract | Cell Line | IC50 Value | Reference |

| Compound B5 | HeLa | 24.53 µg/ml | researchgate.net |

| Compound B3 | HeLa | 32.42 µg/ml | researchgate.net |

| Dibutyltin(IV) (2-methoxyethyl) methyldithiocarbamate | Jurkat E6.1 | 0.14–1.30 µM | orientjchem.org |

| Dibutyltin(IV) (2-methoxyethyl) methyldithiocarbamate | HL-60 | 0.06–0.18 µM | orientjchem.org |

| Dibutyltin(IV) (2-methoxyethyl) methyldithiocarbamate | K562 | 5.20-5.40 µM | orientjchem.org |

| Tricyclohexyltin(IV) (2-methoxyethyl) methyldithiocarbamate | Jurkat E6.1 | 0.14–1.30 µM | orientjchem.org |

| Tricyclohexyltin(IV) (2-methoxyethyl) methyldithiocarbamate | HL-60 | 0.06–0.18 µM | orientjchem.org |

| Tricyclohexyltin(IV) (2-methoxyethyl) methyldithiocarbamate | K562 | 5.20-5.40 µM | orientjchem.org |

Design and Synthesis of Prodrugs and Drug Conjugates Incorporating 4-Methoxycyclohexanamine Moieties

Prodrug and drug conjugate strategies are employed to improve the physicochemical and biopharmaceutical properties of drugs, such as solubility and targeted delivery. nih.govnih.gov This approach involves chemically modifying a drug to create an inactive derivative that is converted to the active form in the body. nih.gov

The design of carrier-linked prodrugs often involves attaching the drug to a carrier molecule, sometimes via a spacer, to facilitate its release at the target site. nih.gov For example, ester prodrugs have been synthesized to enhance the pharmacokinetic properties and metabolic stability of parent compounds. nih.gov The synthesis of platinum(IV) complexes as prodrugs for cancer therapy is another area of active research. mdpi.com These complexes are designed to be more stable and can be activated in vivo to release the active platinum(II) agent. mdpi.com Similarly, cyclodextrin conjugates have been synthesized to mask the ulcerogenic potential of nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net The stability of these prodrugs is tested in simulated gastric and intestinal fluids to ensure they remain intact until they reach their target. researchgate.netuobaghdad.edu.iq

Catalytic Applications and Contributions to Material Science

Role of 4-Methoxycyclohexanamine (B177878) Hydrochloride as Catalysts or Ligands in Organic Reactions

Currently, there is a lack of specific research data or published literature that delineates the role of 4-Methoxycyclohexanamine hydrochloride as either a primary catalyst or a ligand in organic reactions. The chemical structure of 4-Methoxycyclohexanamine, featuring a primary amine group and a methoxy (B1213986) ether on a cyclohexane (B81311) ring, suggests potential for coordination with metal centers, a key characteristic of ligands in catalysis. The amine group can act as a Lewis base, donating its lone pair of electrons to a metal. The presence of the methoxy group could also influence the electronic properties and steric hindrance of a potential metal complex.

In theory, derivatives of 4-Methoxycyclohexanamine could be envisioned as ligands in various catalytic transformations. For instance, chiral versions of this compound could potentially be explored in asymmetric catalysis, a field where the design of specific ligands is crucial for controlling the stereochemical outcome of a reaction. However, without experimental evidence or dedicated research, any discussion of its specific catalytic applications remains speculative.

Integration into Advanced Catalytic Technologies and Systems

Consistent with the lack of information on its fundamental catalytic activity, there are no available reports on the integration of this compound into advanced catalytic technologies or systems. The development and application of such technologies typically follow extensive research into the fundamental catalytic properties of a compound.

For a compound to be integrated into advanced systems, such as continuous flow reactors, immobilized catalysts, or complex cascade reactions, a thorough understanding of its catalytic efficiency, stability, and compatibility with other reagents and conditions is essential. As this foundational research on this compound as a catalyst is not present in the available literature, its application in advanced catalytic systems has not been documented.

Q & A

Q. Methodological Insight :

- Stepwise synthesis :

- Preparation of 4-methoxycyclohexanone via acid-catalyzed methoxylation.

- Cyanation to form 1-amino-4-methoxycyclohexanecarbonitrile (294).

- Reduction to 1-(aminomethyl)-4-methoxycyclohexanamine (295) using NaBH4 or Pd/C/H2 .

- Purification : Use column chromatography (silica gel, CH2Cl2/MeOH) or recrystallization (ethanol/water) .

What analytical techniques are recommended for characterizing this compound and its derivatives?

Basic Research Question

- Structural confirmation : ¹H/¹³C NMR (D2O or DMSO-d6) for methoxy group (δ 3.3–3.5 ppm) and cyclohexane ring protons.

- Purity assessment : HPLC with UV detection (λ = 210–230 nm) and C18 columns (acetonitrile/water + 0.1% TFA).

- Mass spectrometry : ESI-MS for molecular ion peaks ([M+H]+ at m/z ~178) .

Q. Advanced Insight :

- Chiral separation : Use chiral HPLC (e.g., Chiralpak AD-H column) or capillary electrophoresis to resolve stereoisomers, critical for pharmacological studies .

How should researchers design stability studies for this compound under varying storage conditions?

Basic Research Question

Stability studies should assess:

- Temperature : Store at -20°C (long-term) or 4°C (short-term) to prevent decomposition.

- pH sensitivity : Test solubility and stability in aqueous buffers (pH 1–9) via UV spectrophotometry or HPLC.

- Light exposure : Conduct photostability tests under ICH Q1B guidelines using UV/visible light .

Q. Methodological Protocol :

- Accelerated degradation : Incubate samples at 40°C/75% RH for 6 months, monitoring degradation products (e.g., methoxy group hydrolysis) via LC-MS .

How can stereochemical challenges in synthesizing enantiopure this compound be addressed?

Advanced Research Question

The cyclohexane ring introduces axial/equatorial isomerism. To control stereochemistry:

- Chiral catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to favor specific enantiomers.

- Resolution techniques : Employ diastereomeric salt formation (e.g., tartaric acid) or enzymatic resolution (lipases) .

Case Study :

In a patent route, tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (296) was synthesized with >98% enantiomeric excess (ee) using chiral auxiliaries .

What methodologies are effective for impurity profiling in this compound batches?

Advanced Research Question

- HPLC-MS : Identify impurities like des-methoxy analogs or oxidation byproducts (e.g., cyclohexanone derivatives).

- Forced degradation : Expose to oxidative (H2O2), thermal (80°C), and hydrolytic (acid/alkali) conditions to simulate impurities .

Example :

In Esmolol Hydrochloride studies, impurities were isolated via preparative HPLC and characterized by 2D NMR, a method applicable to 4-Methoxycyclohexanamine derivatives .

How to design in vitro pharmacological studies for this compound?

Advanced Research Question

- Receptor binding assays : Screen for affinity at serotonin/dopamine receptors using radioligand competition assays (³H-labeled ligands).

- Cytotoxicity : Test IC50 values in neuronal cell lines (e.g., SH-SY5Y) via MTT assays.

- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .

How can green chemistry principles optimize the synthesis of this compound?

Advanced Research Question

- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol-water mixtures.

- Catalysis : Use immobilized enzymes or recyclable Pd nanocatalysts for reductive amination.

- Waste reduction : Apply predictive databases (e.g., REAXYS) to streamline reaction steps and minimize byproducts .

Case Study :

A 2021 patent achieved 85% yield reduction in solvent use by switching to microwave-assisted synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.